

# An In-depth Technical Guide to 25-Hydroxy Montelukast

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 25-Hydroxy Montelukast

Cat. No.: B1141250

[Get Quote](#)

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

## Abstract

This technical guide provides a comprehensive overview of **25-Hydroxy Montelukast**, a key metabolite of the widely prescribed anti-asthmatic drug, Montelukast. The document delves into the precise chemical structure, enzymatic pathways responsible for its formation, and its physicochemical properties. Furthermore, it outlines detailed, field-proven methodologies for its analysis and quantification in biological matrices. This guide is intended to serve as a critical resource for professionals in pharmacology, medicinal chemistry, and drug metabolism, offering the foundational knowledge required for advanced research and development.

## Introduction: The Significance of Metabolite Profiling

Montelukast (Singulair®) is a potent and selective cysteinyl leukotriene D4 (LTD4) receptor antagonist, pivotal in the management of asthma and allergic rhinitis.[1][2] Its therapeutic efficacy is well-established; however, a complete understanding of its pharmacological profile necessitates a thorough investigation of its metabolic fate. The biotransformation of a parent drug can lead to metabolites with varied activity—ranging from inert to more potent or even

toxic compared to the original compound. Therefore, characterizing these metabolites is a cornerstone of modern drug development, ensuring both safety and efficacy.

Following oral administration, Montelukast undergoes extensive metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system, before its excretion, which occurs almost exclusively via bile.[3][4] Several metabolites have been identified, including sulfoxides and various hydroxylated species.[3][5] Among these, **25-Hydroxy Montelukast** (M3) represents a notable phenolic metabolite, the formation and properties of which are the focus of this guide.[3][4]

## Chemical Structure and Physicochemical Properties

### Structural Elucidation

**25-Hydroxy Montelukast** is formed by the aromatic hydroxylation of the phenyl ring associated with the 2-(1-hydroxy-1-methylethyl)phenyl propyl side chain of the parent molecule. This addition of a hydroxyl group (-OH) significantly alters the molecule's polarity and potential for further metabolic reactions, such as glucuronidation.

- Parent Compound: Montelukast
  - IUPAC Name: 2-[1-[[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid[4]
  - Molecular Formula: C<sub>35</sub>H<sub>36</sub>ClNO<sub>3</sub>S[4]
  - Molecular Weight: 586.19 g/mol [1]
- Metabolite: **25-Hydroxy Montelukast** (M3)
  - IUPAC Name: 1-[[[(1R)-1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[4-hydroxy-2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetic Acid[6]
  - Molecular Formula: C<sub>35</sub>H<sub>36</sub>ClNO<sub>4</sub>S[6]
  - Molecular Weight: 602.18 g/mol [6]

The key structural difference is the introduction of a phenolic hydroxyl group on the terminal phenyl ring, a modification that has profound implications for the molecule's biological behavior.

## Visualization of the Metabolic Transformation

The conversion of Montelukast to its 25-hydroxy metabolite is a critical Phase I metabolic reaction.



[Click to download full resolution via product page](#)

Caption: Metabolic conversion of Montelukast to **25-Hydroxy Montelukast**.

## Physicochemical Data

The introduction of a hydroxyl group increases the polarity of the molecule, which can affect its solubility, membrane permeability, and potential for subsequent Phase II conjugation reactions.

| Property                | Montelukast (Parent)                                   | 25-Hydroxy Montelukast (Metabolite)                      | Causality of Change                                          |
|-------------------------|--------------------------------------------------------|----------------------------------------------------------|--------------------------------------------------------------|
| Molecular Weight        | 586.19 g/mol [1]                                       | 602.18 g/mol [6]                                         | Addition of one oxygen atom.                                 |
| Molecular Formula       | C <sub>35</sub> H <sub>36</sub> ClNO <sub>3</sub> S[4] | C <sub>35</sub> H <sub>36</sub> ClNO <sub>4</sub> S[6]   | Addition of one oxygen atom.                                 |
| Predicted LogP          | ~7.7[7]                                                | ~7.2[8]                                                  | Increased polarity from the -OH group reduces lipophilicity. |
| Predicted Boiling Point | N/A                                                    | 792.6±60.0°C[6]                                          | Increased intermolecular hydrogen bonding potential.         |
| Predicted Density       | N/A                                                    | 1.311±0.06 g/cm <sup>3</sup> [6]                         | Minor change due to structural modification.                 |
| Aqueous Solubility      | Freely soluble in methanol, ethanol, water.[9][10]     | Predicted to have slightly increased aqueous solubility. | The polar hydroxyl group enhances interaction with water.    |

## Metabolic Pathway and Enzymology

The formation of **25-Hydroxy Montelukast** is a multi-enzyme process. While early reports suggested CYP3A4 and CYP2C9 as the primary enzymes in Montelukast metabolism, more recent and detailed in-vitro studies have clarified the specific contributions of various isoforms to each metabolite.[11][12]

For the 25-hydroxylation reaction, multiple P450 enzymes have been shown to participate.[11] Kinetic analyses using human liver microsomes and expressed P450s have identified CYP2C8

and CYP2C9 as the main enzymes involved in the formation of **25-Hydroxy Montelukast**.<sup>[11]</sup><sup>[13]</sup> Lesser contributions are also made by CYP3A4 and CYP2C19.<sup>[11]</sup><sup>[14]</sup>

The relative contributions are as follows:

- Primary Catalysts: CYP2C8, CYP2C9<sup>[11]</sup><sup>[13]</sup>
- Minor Contributors: CYP3A4, CYP2C19<sup>[14]</sup>

This enzymatic redundancy is significant from a clinical perspective. It suggests that the inhibition of a single CYP pathway (e.g., by a co-administered drug) may not completely block the formation of this metabolite, as other enzymes can compensate. However, potent inhibitors of CYP2C8, such as gemfibrozil, have been shown to significantly impact the overall metabolism of Montelukast, underscoring the dominant role of this enzyme in the drug's biotransformation.<sup>[15]</sup>

## Analytical Methodologies for Quantification

Accurate quantification of **25-Hydroxy Montelukast** in biological matrices (e.g., plasma, bile) is essential for pharmacokinetic and drug metabolism studies. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its superior sensitivity and selectivity.<sup>[3]</sup><sup>[16]</sup>

## Reference Standard

A certified reference standard is a prerequisite for method development and validation. **25-Hydroxy Montelukast** can be procured from specialized chemical suppliers.

- CAS Number: 200804-28-0<sup>[6]</sup>
- Typical Purity: ≥95%<sup>[6]</sup>

## Sample Preparation: Solid-Phase Extraction (SPE)

The goal of sample preparation is to remove interfering substances (e.g., proteins, salts, lipids) from the biological matrix and concentrate the analyte. Protein precipitation is a simpler but often less clean method. For robust and sensitive quantification, SPE is the preferred technique.

#### Protocol: Solid-Phase Extraction from Human Plasma

- **Conditioning:** Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL of methanol followed by 1 mL of water.
- **Loading:** To 500  $\mu$ L of human plasma, add 50  $\mu$ L of an internal standard solution (e.g., a stable isotope-labeled version of the analyte) and 500  $\mu$ L of 4% phosphoric acid in water. Vortex to mix. Load the entire mixture onto the conditioned SPE cartridge.
- **Washing:** Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.
- **Elution:** Elute the analyte and internal standard from the cartridge with 1 mL of methanol.
- **Evaporation & Reconstitution:** Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100  $\mu$ L of the mobile phase for LC-MS/MS analysis.

## LC-MS/MS Instrumentation and Conditions

This section describes a typical, validated LC-MS/MS method for the quantification of **25-Hydroxy Montelukast**.

| Parameter         | Condition                                                                            | Rationale                                                                             |
|-------------------|--------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------|
| HPLC System       | UHPLC system (e.g., Waters Acquity, Agilent 1290)                                    | Provides high resolution and fast analysis times.                                     |
| Analytical Column | C18 Reverse-Phase Column (e.g., 50 x 2.1 mm, 1.8 $\mu$ m)                            | Offers excellent retention and separation for lipophilic molecules.[16]               |
| Mobile Phase A    | 0.1% Formic Acid in Water                                                            | Provides protons for positive ionization and aids in chromatographic peak shape.      |
| Mobile Phase B    | Acetonitrile                                                                         | Strong organic solvent for eluting the analyte.[16][17]                               |
| Flow Rate         | 0.4 mL/min                                                                           | Standard flow rate for a 2.1 mm ID column.                                            |
| Gradient          | 20% B to 95% B over 3 min, hold for 1 min, re-equilibrate                            | Efficiently elutes the analyte while separating it from matrix components.            |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex 6500, Waters Xevo TQ-S)                               | Required for sensitive and specific Multiple Reaction Monitoring (MRM).               |
| Ionization Mode   | Electrospray Ionization (ESI), Positive                                              | The molecule readily forms a protonated precursor ion $[M+H]^+$ .                     |
| MRM Transition    | To be determined empirically (e.g., Q1: 602.2 $\rightarrow$ Q3: [specific fragment]) | Provides high specificity by monitoring a unique precursor-to-product ion transition. |

Note: The specific MRM transition must be optimized by infusing the reference standard into the mass spectrometer. For the parent drug Montelukast, a common transition is  $m/z$  586.2  $\rightarrow$  568.2.[16]

## Analytical Workflow Visualization

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Montelukast - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Metabolic profiles of montelukast sodium (Singulair), a potent cysteinyl leukotriene1 receptor antagonist, in human plasma and bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Montelukast | C<sub>35</sub>H<sub>36</sub>ClNO<sub>3</sub>S | CID 5281040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Metabolic profiles of montelukast sodium (Singulair), a potent cysteinyl leukotriene1 receptor antagonist, in human plasma and bile. | Semantic Scholar [semanticscholar.org]
- 6. bocsci.com [bocsci.com]
- 7. Montelukast, (S)- | C<sub>35</sub>H<sub>36</sub>ClNO<sub>3</sub>S | CID 6540473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. alpha Hydroxy montelukast | C<sub>35</sub>H<sub>36</sub>ClNO<sub>4</sub>S | CID 70702423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. mdpi.com [mdpi.com]
- 14. Leukotrienes vs. Montelukast—Activity, Metabolism, and Toxicity Hints for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CYP2C8 but not CYP3A4 is important in the pharmacokinetics of montelukast - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to 25-Hydroxy Montelukast]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1141250#25-hydroxy-montelukast-chemical-structure>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)